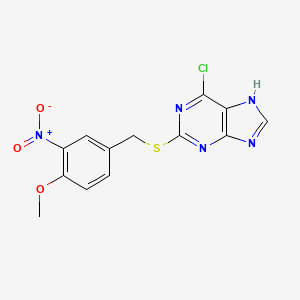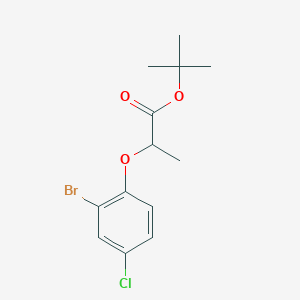![molecular formula C7H3F2NO B8360282 4,6-Difluorobenzo[d]oxazole](/img/structure/B8360282.png)
4,6-Difluorobenzo[d]oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Difluorobenzo[d]oxazole is a heterocyclic compound that belongs to the oxazole family. Oxazoles are characterized by a five-membered ring containing one oxygen and one nitrogen atom. The presence of fluorine atoms at the 4 and 6 positions of the benzene ring imparts unique chemical properties to this compound, making it of interest in various fields of scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Difluorobenzo[d]oxazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-aminophenol with 4,6-difluorobenzaldehyde in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA). The reaction is usually carried out under reflux conditions to facilitate the formation of the oxazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Catalysts such as metal nanoparticles or ionic liquids may also be employed to improve the reaction rate and selectivity .
Chemical Reactions Analysis
Types of Reactions
4,6-Difluorobenzo[d]oxazole undergoes various chemical reactions, including:
Electrophilic Substitution: The presence of electron-withdrawing fluorine atoms makes the compound susceptible to electrophilic substitution reactions, particularly at the nitrogen atom.
Nucleophilic Substitution: The fluorine atoms can be replaced by nucleophiles under appropriate conditions, leading to the formation of substituted derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as halogens (e.g., chlorine, bromine) and acids (e.g., sulfuric acid) are commonly used.
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) and potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are often employed.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4) can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield amino-substituted derivatives, while electrophilic substitution with halogens can produce halogenated oxazoles .
Scientific Research Applications
4,6-Difluorobenzo[d]oxazole has a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions due to its unique structural properties.
Mechanism of Action
The mechanism of action of 4,6-Difluorobenzo[d]oxazole involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atoms enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds and van der Waals interactions with the target molecules. This can lead to the inhibition or activation of biological pathways, depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
4,6-Dichlorobenzo[d]oxazole: Similar in structure but with chlorine atoms instead of fluorine.
4,6-Dibromobenzo[d]oxazole: Contains bromine atoms at the 4 and 6 positions.
4,6-Diiodobenzo[d]oxazole: Features iodine atoms at the same positions.
Uniqueness
4,6-Difluorobenzo[d]oxazole is unique due to the presence of fluorine atoms, which impart distinct electronic and steric properties. Fluorine atoms are highly electronegative and can significantly influence the compound’s reactivity and interaction with biological targets. This makes this compound particularly valuable in medicinal chemistry and materials science .
Properties
Molecular Formula |
C7H3F2NO |
|---|---|
Molecular Weight |
155.10 g/mol |
IUPAC Name |
4,6-difluoro-1,3-benzoxazole |
InChI |
InChI=1S/C7H3F2NO/c8-4-1-5(9)7-6(2-4)11-3-10-7/h1-3H |
InChI Key |
FGRDQHHMFXMKSA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=C1OC=N2)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Pyrimido[4,5-b]Quinolin-4(3H)-One-2-Carboxamide](/img/structure/B8360225.png)


![5-Hydroxy-6-propyl benzo[1.3]dioxole](/img/structure/B8360236.png)

![5-[4-(1-Methylethyl)-1-piperazinyl]-2-nitrobenzaldehyde](/img/structure/B8360245.png)




